molecular formula C13H8O3S B2519192 (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one CAS No. 637753-83-4

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one

Cat. No. B2519192
CAS RN: 637753-83-4
M. Wt: 244.26
InChI Key: WIIIBLSEONHCHJ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one” is a chemical compound that can be purchased from various suppliers for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results .

Scientific Research Applications

Antioxidant Properties

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one: has been investigated for its antioxidant potential. Specifically, two derivatives—ethyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazinylthiazole-4-carboxylate (2g) and ethyl 2-(1-phenylethylidene)hydrazinylthiazole-4-carboxylate (2h) —showed promising antioxidant activity. Their free radical scavenging ability (FRSA), total antioxidant capacity (TAC), and trolox equivalent antioxidant capacity (TRP) were noteworthy .

Antiviral Targets

Molecular docking studies have predicted that (2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one derivatives, particularly 2e and 2h , exhibit good binding affinities to the M pro protein of SARS-CoV-2 (COVID-19). These findings suggest a possible role in COVID-19 drug development .

Mechanism of Action

The mechanism of action for this compound is not provided in the search results .

Future Directions

The future directions or potential applications for this compound are not mentioned in the search results .

properties

IUPAC Name

(2Z)-6-hydroxy-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3S/c14-8-3-4-10-11(6-8)16-12(13(10)15)7-9-2-1-5-17-9/h1-7,14H/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIIBLSEONHCHJ-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-6-hydroxy-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one

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